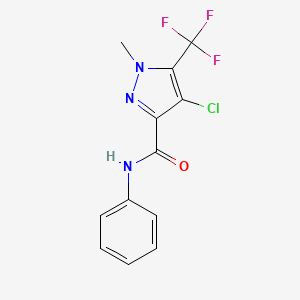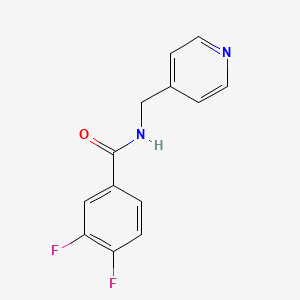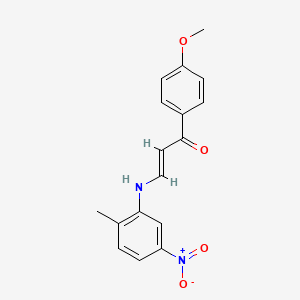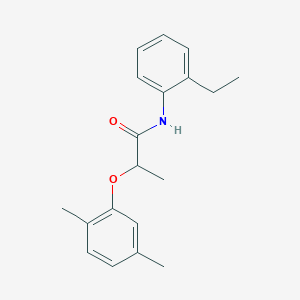
4-chloro-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Overview
Description
4-Chloro-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its chloro, methyl, phenyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The resulting pyrazole ring is then functionalized with the appropriate substituents through halogenation, methylation, and trifluoromethylation reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-chloro-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to potent biological activity.
Comparison with Similar Compounds
3-Chloro-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
4-Bromo-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
4-Chloro-1-ethyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Uniqueness: 4-Chloro-1-methyl-N-phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-1-methyl-N-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c1-19-10(12(14,15)16)8(13)9(18-19)11(20)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBRSXMMVNNODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Chloronaphthalen-1-yl)oxypropyl]quinazolin-4-one](/img/structure/B4856112.png)
![2-{[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]methyl}-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one](/img/structure/B4856113.png)

![N-(4-methyl-2-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4856121.png)
![1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE](/img/structure/B4856125.png)


![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4856149.png)
![ETHYL 2-{[2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4856159.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856172.png)
![(5E)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4856177.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4856185.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B4856196.png)
![2-(methylsulfanyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4856202.png)
